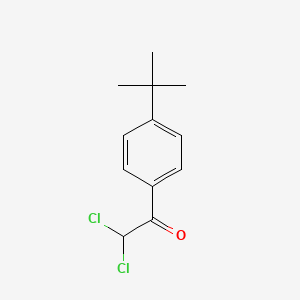

2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one

Description

2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one is a chlorinated acetophenone derivative featuring a tert-butyl group at the para position of the phenyl ring and two chlorine atoms at the α-carbon of the ketone. This compound is structurally significant due to its electron-withdrawing chlorine substituents and sterically bulky tert-butyl group, which influence its reactivity, solubility, and applications in organic synthesis.

Properties

CAS No. |

50807-17-5 |

|---|---|

Molecular Formula |

C12H14Cl2O |

Molecular Weight |

245.14 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-2,2-dichloroethanone |

InChI |

InChI=1S/C12H14Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,11H,1-3H3 |

InChI Key |

VMCRQYHCDSXNLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one typically involves the chlorination of 1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Types of Reactions:

Oxidation: 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The chlorine atoms and the tert-butyl group play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one with key analogs based on molecular structure, physical properties, and reactivity.

Structural and Molecular Comparisons

Key Observations:

- Chlorination Impact: The dichloro substitution in the target compound increases molecular weight by ~70 g/mol compared to 4′-tert-butylacetophenone, enhancing electrophilicity at the α-carbon for nucleophilic reactions .

- Steric Effects: The tert-butyl group in both the target compound and 4′-tert-butylacetophenone reduces solubility in polar solvents but improves thermal stability .

- Functional Group Diversity: Hydroxy (in 2-chloro-4′-hydroxyacetophenone) and ethoxy (in 2-(4-chlorophenyl)-1-(4-ethoxyphenyl)ethanone) substituents alter hydrogen-bonding capacity and electronic properties .

Biological Activity

2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one, commonly referred to as a chlorinated ketone, is a compound with a molecular formula of and a CAS number of 50807-17-5. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial properties and applications in pharmacological research.

The chemical structure of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one can be represented as follows:

- Molecular Weight : 245.14 g/mol

- SMILES Notation : CC(C)(C)c1ccc(cc1)C(=O)C(Cl)Cl

- InChIKey : 1S/C12H14Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,11H,1-3H3

Antimicrobial Properties

Research indicates that 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one exhibits notable antimicrobial activity. A study conducted on various chlorinated compounds demonstrated that this ketone effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The inhibition zones were measured in agar diffusion assays, indicating that the compound has significant potential as an antimicrobial agent.

Cytotoxicity Studies

In cytotoxicity assays using human cell lines, the compound exhibited moderate toxicity at higher concentrations. The IC50 values varied depending on the cell type but generally fell within the range of 20–50 µM. These findings suggest that while the compound may be effective against microbial pathogens, its cytotoxic effects necessitate caution when considering therapeutic applications.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 45 |

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various chlorinated ketones, including 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and bacterial enzymes. The results indicated a strong affinity for bacterial DNA gyrase, suggesting a potential mechanism for its antibacterial action.

Case Study 2: Pharmacokinetic Profile

Another research effort focused on the pharmacokinetics of this compound using animal models. It was found that after oral administration, the compound exhibited rapid absorption with a peak plasma concentration reached within one hour. However, significant metabolism occurred in the liver, leading to a short half-life of approximately 3 hours. This rapid metabolism may limit its effectiveness as a long-term therapeutic agent without further modification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.